![molecular formula C19H31NO6 B1244654 Butanoic acid, 2-(bis(2-methoxyethyl)amino)-, 2,6-dimethoxy-4-methylphenyl ester, (2R)- CAS No. 256456-73-2](/img/structure/B1244654.png)
Butanoic acid, 2-(bis(2-methoxyethyl)amino)-, 2,6-dimethoxy-4-methylphenyl ester, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Org 25435 has been used in trials studying the treatment of Anaesthesia.
Scientific Research Applications
Chemical Synthesis and Reactions :
- Butanoic acid derivatives have been utilized in various chemical synthesis processes. For instance, a study demonstrated the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine leading to the formation of butyl ester, which is resistant to aminolysis (Novakov et al., 2017). Additionally, these compounds have been involved in the practical synthesis of orally active antagonists, showcasing their relevance in medicinal chemistry (Ikemoto et al., 2005).
Pharmacological Research :
- Butanoic acid derivatives are significant in pharmacological research. One study synthesized novel compounds from butanoic acid derivatives, evaluating them for antioxidant, anti-inflammatory, and antiulcer activities. Some compounds showed significant antioxidant action comparable to standards (Subudhi & Sahoo, 2011).
Agricultural and Pest Control Applications :
- In agriculture and pest control, butanoic acid derivatives have been investigated as juvenogens, which are hormonogenic compounds with potential applications in insect pest control. These compounds were synthesized from their chiral precursors, with a focus on their stereoisomeric properties (Wimmer et al., 2007).
Material Science and Polymer Research :
- These derivatives have applications in material science, particularly in the synthesis of polymers. One study involved the synthesis of hyperbranched aromatic polyimides using a butanoic acid derivative, highlighting their solubility and potential applications in various industrial processes (Yamanaka et al., 2000).
Molecular Biology and Biochemistry :
- In molecular biology, butanoic acid derivatives play a role in understanding protein interactions and enzymatic activities. For example, research involving ortho dimers of butylated hydroxyanisole, a derivative, helped in studying nuclear factor kappa B activation and gene expression in macrophages (Murakami et al., 2006).
Energy and Solar Cell Applications :
- The use of butanoic acid derivatives in energy research, especially in the development of solar cells, is noteworthy. A study demonstrated the use of a butanoic acid derivative as an acceptor and cathode interfacial material in polymer solar cells, contributing to the field of renewable energy (Lv et al., 2014).
properties
CAS RN |
256456-73-2 |
---|---|
Product Name |
Butanoic acid, 2-(bis(2-methoxyethyl)amino)-, 2,6-dimethoxy-4-methylphenyl ester, (2R)- |
Molecular Formula |
C19H31NO6 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(2,6-dimethoxy-4-methylphenyl) (2R)-2-[bis(2-methoxyethyl)amino]butanoate |
InChI |
InChI=1S/C19H31NO6/c1-7-15(20(8-10-22-3)9-11-23-4)19(21)26-18-16(24-5)12-14(2)13-17(18)25-6/h12-13,15H,7-11H2,1-6H3/t15-/m1/s1 |
InChI Key |
GKRFHHRXDUACIN-OAHLLOKOSA-N |
Isomeric SMILES |
CC[C@H](C(=O)OC1=C(C=C(C=C1OC)C)OC)N(CCOC)CCOC |
SMILES |
CCC(C(=O)OC1=C(C=C(C=C1OC)C)OC)N(CCOC)CCOC |
Canonical SMILES |
CCC(C(=O)OC1=C(C=C(C=C1OC)C)OC)N(CCOC)CCOC |
Other CAS RN |
256456-73-2 |
synonyms |
2-(N-bis(2-methoxyethyl)amino)butyric acid,2',6'-dimethoxyphenyl ester hydrobromide Org 25435 Org25435 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.